1-Pyren-1-ylpropan-1-one
CAS No.: 6321-66-0
Cat. No.: VC13835823
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6321-66-0 |
|---|---|
| Molecular Formula | C19H14O |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 1-pyren-1-ylpropan-1-one |
| Standard InChI | InChI=1S/C19H14O/c1-2-17(20)15-10-8-14-7-6-12-4-3-5-13-9-11-16(15)19(14)18(12)13/h3-11H,2H2,1H3 |
| Standard InChI Key | COIWAOXGROSMQJ-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
| Canonical SMILES | CCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Introduction
Synthesis and Preparation
While no dedicated synthesis protocol for 1-pyren-1-ylpropan-1-one exists in the literature, analogous compounds suggest viable routes. A common method involves Friedel-Crafts acylation, where pyrene reacts with a propanoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction selectively functionalizes the pyrene at the 1-position due to its high electron density.
A patent on synthesizing 1-hydroxypyrene intermediates (CN105732331B) highlights the use of acetyl chloride and oxidation reactions to introduce carbonyl groups to pyrene . Although targeting a different compound, this method could be adapted by substituting reagents to yield 1-pyren-1-ylpropan-1-one. Key steps might include:
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Acylation: Pyrene + propanoyl chloride → 1-pyren-1-ylpropan-1-one.
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Purification: Column chromatography or recrystallization to isolate the product.
Challenges include controlling regioselectivity and minimizing side reactions, such as over-acylation or decomposition under harsh conditions .
Structural and Crystallographic Insights
Studies on related compounds, such as 1-(pyren-1-yl)but-2-yn-1-one, reveal that pyrene derivatives often form π-stacked architectures in the solid state . High-pressure crystallographic analyses (up to 3 GPa) demonstrate that compression reduces interplanar distances between pyrene cores, leading to piezochromism—a reversible color shift under mechanical stress . For 1-pyren-1-ylpropan-1-one, similar behavior is anticipated due to its planar structure and propensity for π-π interactions.
Periodic density functional theory (DFT) calculations on analogous systems predict that pressure-induced structural changes alter electronic transitions, resulting in bathochromic shifts in fluorescence . For instance, a 100 nm redshift was observed in 1-(pyren-1-yl)but-2-yn-1-one at 3.5 GPa, suggesting that 1-pyren-1-ylpropan-1-one may exhibit comparable luminescence tuning under pressure .
Optical and Electronic Behavior
A study on 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene revealed that the pyrene moiety dominates adsorption interactions, with adsorption energies of −1.63 eV for planar configurations . This suggests that 1-pyren-1-ylpropan-1-one could similarly anchor to carbon-based materials, enabling applications in sensors or organic electronics .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The rigid pyrene core and tunable emission make 1-pyren-1-ylpropan-1-one a candidate for emissive layers in OLEDs. Its ability to form crystalline films with controlled π-stacking could improve device efficiency .
Piezochromic Sensors
Pressure-dependent fluorescence shifts, as seen in analogous compounds, position this molecule for use in mechanical stress sensors . Embedded in polymers, it could visually indicate structural fatigue through color changes.
Fluorescent Probes
Functionalization with biomolecular tags could yield probes for cellular imaging. The ketone group provides a handle for conjugation, while pyrene ensures strong fluorescence .
Future Directions
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Synthetic Optimization: Developing regioselective methods to improve yield and purity.
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Device Integration: Testing 1-pyren-1-ylpropan-1-one in OLED prototypes.
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Environmental Impact Studies: Assessing biodegradation and toxicity for safe deployment.
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